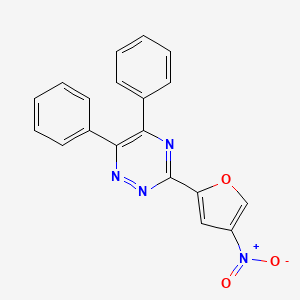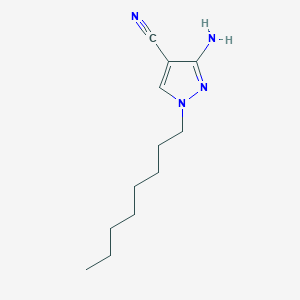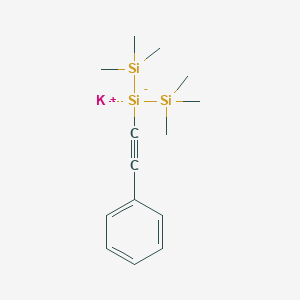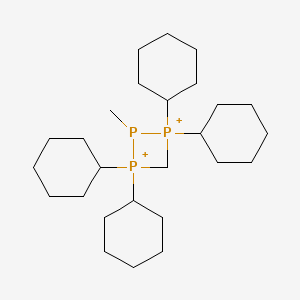![molecular formula C16H13Br2NO B14220606 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- CAS No. 832691-07-3](/img/structure/B14220606.png)
9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a propenyloxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the propenyloxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The propenyloxy methyl group can be introduced via an etherification reaction using propenyl alcohol and a suitable base like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms at the 3 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF solvent, 80-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acetone or dichloromethane solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, THF or ether solvent, 0-25°C.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carbazole quinones.
Reduction: Formation of debrominated carbazole derivatives.
科学研究应用
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Photovoltaics: Incorporated into materials for organic solar cells due to its electron-donating properties.
Biology and Medicine:
Industry:
Dyes and Pigments: Used as an intermediate in the synthesis of dyes and pigments.
Polymers: Incorporated into polymeric materials to enhance their electronic properties.
作用机制
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- in organic electronics involves its ability to donate electrons and form stable charge-transfer complexes. The bromine atoms and the propenyloxy methyl group influence the electronic distribution within the molecule, enhancing its conductivity and stability. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
相似化合物的比较
- 3,6-Dibromo-9-methyl-9H-carbazole
- 3,6-Dibromo-9-phenyl-9H-carbazole
- 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
Uniqueness:
- The presence of the propenyloxy methyl group at the 9 position distinguishes 9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]- from other similar compounds. This functional group enhances its solubility and reactivity, making it more versatile for various applications in organic synthesis and materials science .
属性
CAS 编号 |
832691-07-3 |
|---|---|
分子式 |
C16H13Br2NO |
分子量 |
395.09 g/mol |
IUPAC 名称 |
3,6-dibromo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13Br2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChI 键 |
UIYJUINSACQPTG-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)




![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)


![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
